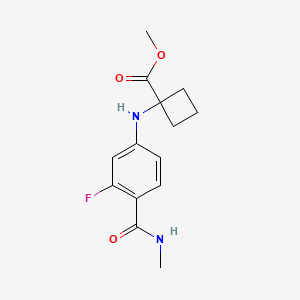
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate is an organic compound with the molecular formula C14H17FN2O3 and a molecular weight of 280.29 g/mol . This compound is characterized by the presence of a cyclobutane ring, a fluorinated phenyl group, and a methylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate involves multiple steps. One common synthetic route includes the reaction of 3-fluoro-4-(methylcarbamoyl)aniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Applications De Recherche Scientifique
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group and carbamoyl moiety play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparaison Avec Des Composés Similaires
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate can be compared with other similar compounds, such as:
Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclopentanecarboxylate: This compound has a cyclopentane ring instead of a cyclobutane ring, which may affect its chemical reactivity and biological activity.
Methyl 1-((3-chloro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylate: The substitution of fluorine with chlorine can lead to differences in the compound’s electronic properties and interactions with molecular targets.
Methyl 1-((3-fluoro-4-(ethylcarbamoyl)phenyl)amino)cyclobutanecarboxylate: The presence of an ethylcarbamoyl group instead of a methylcarbamoyl group can influence the compound’s solubility and pharmacokinetic properties
Propriétés
Formule moléculaire |
C14H17FN2O3 |
|---|---|
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
methyl 1-[3-fluoro-4-(methylcarbamoyl)anilino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H17FN2O3/c1-16-12(18)10-5-4-9(8-11(10)15)17-14(6-3-7-14)13(19)20-2/h4-5,8,17H,3,6-7H2,1-2H3,(H,16,18) |
Clé InChI |
SMHKDLVTHWNASR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)
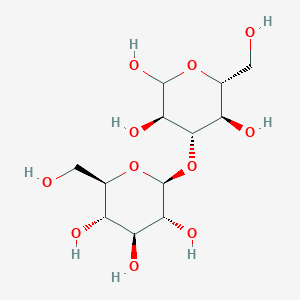
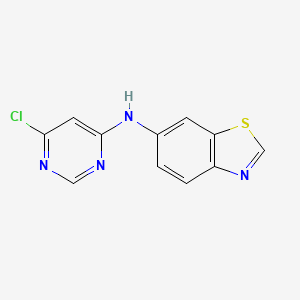
![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)

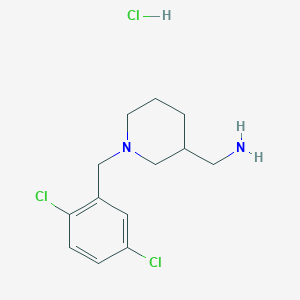

![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)

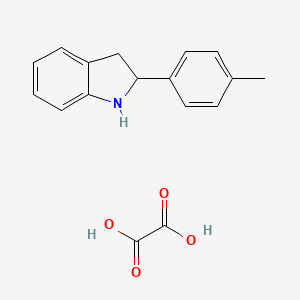
![tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B11830348.png)
